

1-(3-Fluorophenyl)cyclopropanecarbonitrile CAS number and structure

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)cyclopropanecarbonitrile

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An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarbonitrile

Executive Summary: This guide provides a comprehensive technical overview of **1-(3-Fluorophenyl)cyclopropanecarbonitrile**, a key building block in medicinal chemistry and drug discovery. We will explore its fundamental chemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its strategic application in modern pharmaceutical design. The unique combination of the conformationally rigid cyclopropyl group and the electronically modifying fluorophenyl moiety makes this compound a valuable scaffold for developing novel therapeutics with improved potency, metabolic stability, and pharmacokinetic profiles.

Introduction: The Strategic Value of a Unique Scaffold

1-(3-Fluorophenyl)cyclopropanecarbonitrile (CAS No. 124276-55-7) is a specialized organic compound that has garnered interest from researchers in drug development.^[1] Its structure is characterized by two key pharmacologically relevant motifs: a cyclopropane ring and a 3-fluorophenyl group.

- **The Cyclopropyl Moiety:** The cyclopropane ring is the smallest carbocyclic system, and its unique structural and electronic properties are highly valued in drug design.^[2] The inherent

strain of the three-membered ring imparts enhanced π -character to its C-C bonds and results in shorter, stronger C-H bonds compared to linear alkanes.[3][4] In medicinal chemistry, the incorporation of a cyclopropyl group can confer a range of benefits, including:

- **Metabolic Stability:** The robust C-H bonds are less susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to increased drug half-life.[2][4]
- **Conformational Rigidity:** The ring system locks the attached phenyl group into a more defined spatial orientation. This conformational constraint can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2][3]
- **Improved Physicochemical Properties:** It can act as a bioisosteric replacement for other functional groups, helping to fine-tune properties like permeability and reduce plasma clearance.[2][4]
- **The 3-Fluorophenyl Group:** The fluorine atom is a crucial substituent in modern pharmaceuticals. Its introduction can profoundly influence a molecule's properties by altering its electronics, lipophilicity, and metabolic profile. The meta-position of the fluorine in this compound specifically provides electronic modification to the aromatic ring, which can be critical for tuning interactions with protein targets.

This guide serves as a technical resource for scientists leveraging this building block for the synthesis of advanced chemical entities.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and chemical data is foundational for its application. The key properties of **1-(3-Fluorophenyl)cyclopropanecarbonitrile** are summarized below.

Property	Value	Reference
CAS Number	124276-55-7	[1]
Molecular Formula	C ₁₀ H ₈ FN	[1][2]
Molecular Weight	161.18 g/mol	[1][2]
IUPAC Name	1-(3-fluorophenyl)cyclopropane-1-carbonitrile	[1]
SMILES	<chem>C1CC1(C#N)c1cccc(c1)F</chem>	[1]

Spectroscopic Profile (Anticipated)

While specific spectral data for this exact isomer is not detailed in the provided search results, we can infer the expected NMR and IR signatures based on its structure and data from analogous compounds.

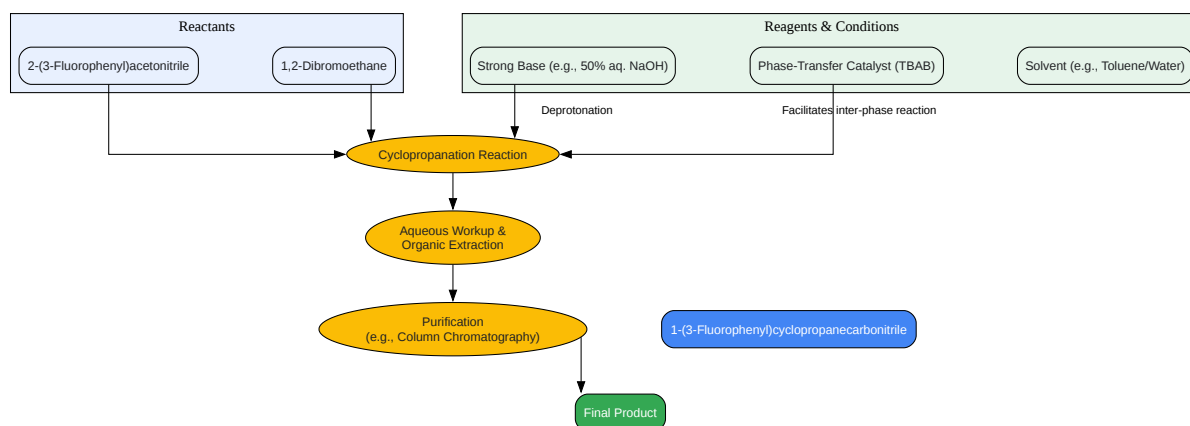
- ¹H NMR:** The spectrum would feature multiplets in the aromatic region (approx. 6.9-7.4 ppm) corresponding to the four protons on the fluorophenyl ring. The cyclopropyl protons would appear as two distinct multiplets in the upfield region (approx. 1.2-1.8 ppm), characteristic of the strained ring system.
- ¹³C NMR:** The spectrum will show a signal for the nitrile carbon (C≡N) around 120 ppm. The quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups would be found around 20-25 ppm, while the two CH₂ carbons of the ring would appear at a similar, slightly upfield shift. Aromatic carbons will be present in the 110-165 ppm range, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).
- IR Spectroscopy:** A sharp, intense absorption band is expected in the range of 2225-2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region, and C-H stretching from the aromatic and cyclopropyl groups will be observed around 3000-3100 cm⁻¹.

Synthesis and Mechanistic Insights

The synthesis of 1-arylcylopropanecarbonitriles is well-established. A common and efficient method involves the phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile with 1,2-dibromoethane.[5]

Reaction Scheme

The reaction proceeds via α -alkylation of the starting material, 2-(3-fluorophenyl)acetonitrile, with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).



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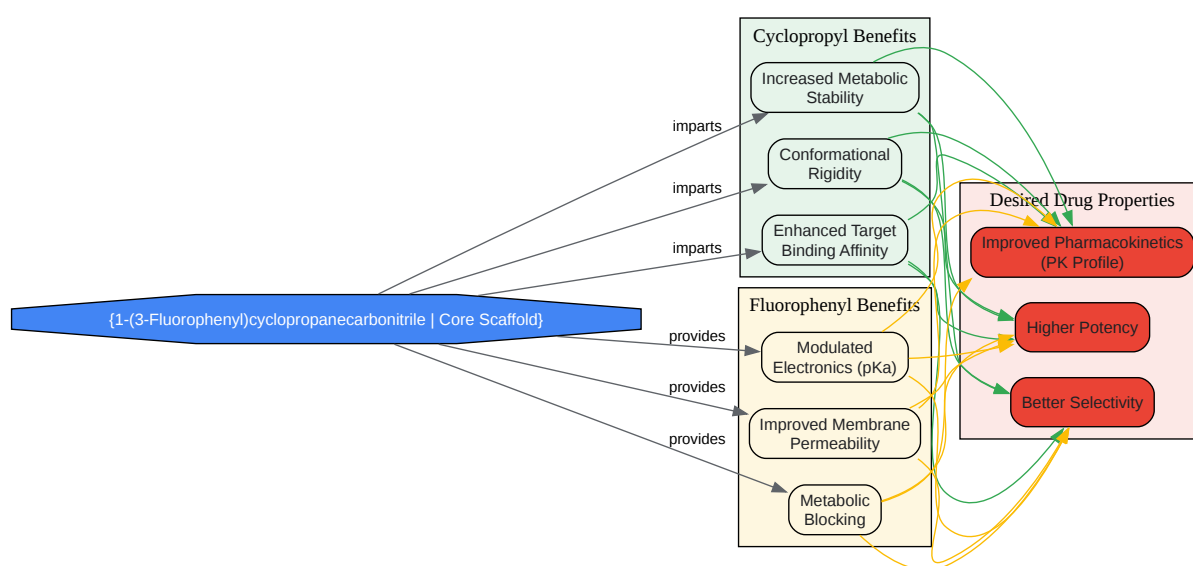
Caption: General workflow for the synthesis of **1-(3-Fluorophenyl)cyclopropanecarbonitrile**.

Mechanistic Causality

- **Role of the Strong Base:** The hydroxide anion deprotonates the α -carbon of the 2-(3-fluorophenyl)acetonitrile, which is acidic due to the inductive effect of the nitrile and phenyl groups. This generates a carbanion intermediate.
- **Role of the Phase-Transfer Catalyst (PTC):** The reaction is biphasic (aqueous NaOH and organic solvent). The PTC, typically a quaternary ammonium salt like TBAB, is crucial. Its lipophilic alkyl chains allow it to enter the organic phase, while its cationic head can pair with the hydroxide or the generated carbanion. It transports the hydroxide into the organic phase to generate the carbanion in situ, and then transports the carbanion to react with the 1,2-dibromoethane. This overcomes the immiscibility of the reactants and reagents, dramatically accelerating the reaction.
- **Cyclization:** The generated carbanion first acts as a nucleophile, displacing one of the bromine atoms on 1,2-dibromoethane in an S_N2 reaction. This is followed by a second, intramolecular S_N2 reaction where the newly formed carbanion (after another deprotonation) displaces the remaining bromine atom, closing the three-membered ring.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its value lies in the properties conferred by its constituent parts.



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Caption: Contribution of the cyclopropyl and fluorophenyl moieties to drug properties.

The cyclopropane ring is a "versatile player" in drug molecules.[3] Its introduction can address common roadblocks in drug discovery such as poor metabolic stability or off-target effects.[3][4] For example, the rigid cyclopropane scaffold is a key component in the design of various drugs targeting cardiovascular and central nervous system disorders.[2] While the provided search results link the related 1-((4-fluorophenyl)carbamoyl)cyclopropane scaffold to the synthesis of the anticancer drug Cabozantinib, the underlying principle of using a substituted cyclopropane as a rigid core remains the same.[6]

Experimental Protocol: Synthesis

This protocol describes the synthesis of **1-(3-Fluorophenyl)cyclopropanecarbonitrile** based on the phase-transfer catalysis method.

5.1 Materials and Equipment

- Reactants: 2-(3-Fluorophenyl)acetonitrile, 1,2-Dibromoethane
- Reagents: Sodium hydroxide (50% aqueous solution), Tetrabutylammonium bromide (TBAB)
- Solvents: Toluene, Diethyl ether, Saturated brine solution, Anhydrous magnesium sulfate
- Equipment: Round-bottom flask, mechanical stirrer, condenser, addition funnel, separatory funnel, rotary evaporator, glass column for chromatography.

5.2 Step-by-Step Procedure

- Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, condenser, and an addition funnel, add 2-(3-fluorophenyl)acetonitrile (1.0 eq), toluene (5 volumes), and tetrabutylammonium bromide (0.05 eq).
- Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide (3.0 eq). The mixture will be biphasic.
- Substrate Addition: Heat the mixture to 60 °C. Slowly add 1,2-dibromoethane (1.2 eq) via the addition funnel over 1 hour, maintaining the internal temperature between 60-65 °C.
- Reaction Monitoring: After the addition is complete, continue stirring at 65 °C for 3-5 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Carefully add water (5 volumes) to dissolve the salts. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (3 volumes each). Combine all organic layers.

- **Washing:** Wash the combined organic layers with water, followed by a saturated brine solution to remove residual base and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure **1-(3-Fluorophenyl)cyclopropanecarbonitrile** as a pale yellow oil or solid.^[5]

Safety and Handling

- **Hazard Profile:** As with all nitriles, this compound should be handled with care. Nitriles can be toxic and may be absorbed through the skin.^[7] Aromatic fluoro compounds also warrant caution.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves when handling this chemical. All operations should be performed in a well-ventilated fume hood.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

1-(3-Fluorophenyl)cyclopropanecarbonitrile is more than a simple chemical intermediate; it is a strategically designed building block that offers a pre-packaged solution to many challenges in medicinal chemistry. The synergistic combination of a metabolically robust, conformationally rigid cyclopropyl core with an electronically tuned fluorophenyl ring provides a powerful scaffold for the synthesis of next-generation therapeutics. Its efficient and scalable synthesis further enhances its utility for researchers and drug development professionals aiming to optimize lead compounds and accelerate the path to clinical candidates.

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